5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one
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Overview
Description
5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxypropan-2-ylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one typically involves a condensation reaction. One common method is the reaction between 2-methylcyclohexanone and 1-hydroxypropan-2-one under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of 1-hydroxypropan-2-one, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: 5-(1-Oxopropan-2-ylidene)-2-methylcyclohex-2-en-1-one
Reduction: 5-(1-Hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The
Properties
CAS No. |
61666-60-2 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(1-hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(5-10(7)12)8(2)6-11/h3,11H,4-6H2,1-2H3 |
InChI Key |
DYIIVRQAFUMTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(C)CO)CC1=O |
Origin of Product |
United States |
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